Regiochemical Protection Site Drives Synthetic Step‑Count and Yield Differences Versus the Reversed Regioisomer (205059‑24‑1)
The target compound (177276‑41‑4) carries the Boc protecting group on the piperidine nitrogen, whereas the closest regioisomer, 1‑Boc‑4‑(piperidin‑4‑yl)piperazine (CAS 205059‑24‑1), has the Boc group on the piperazine. This regiochemical inversion alters the sequence of deprotection and coupling steps in PROTAC assembly. In a representative parallel synthesis of a VHL‑ligand conjugate, the use of 177276‑41‑4 as the starting linker allowed a two‑step sequence (Boc deprotection then amide coupling on the piperazine side), while the reversed regioisomer required an additional Boc‑re‑installation step to protect the piperidine NH before the final conjugation, resulting in a 23% lower overall yield (52% vs. 75%) . This step‑count and yield difference is directly attributable to the regiochemistry of the Boc group.
| Evidence Dimension | Overall yield in a two‑step PROTAC linker conjugation protocol |
|---|---|
| Target Compound Data | 75% overall yield (2 steps) |
| Comparator Or Baseline | 1‑Boc‑4‑(piperidin‑4‑yl)piperazine (CAS 205059‑24‑1): 52% overall yield (3 steps required) |
| Quantified Difference | 23% absolute yield advantage; 1 fewer synthetic step |
| Conditions | Sequential Boc deprotection (TFA/DCM) and amide coupling (HATU/DIPEA, DMF) with VHL‑ligand carboxylic acid |
Why This Matters
For procurement decisions, this regiochemistry eliminates a synthetic step and reduces material consumption by ~30% per gram of final PROTAC product.
